molecular formula C19H16FN3OS B4599561 2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE

2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE

Cat. No.: B4599561
M. Wt: 353.4 g/mol
InChI Key: RWNZZKAMYOFANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrimidinyl group, and a sulfanyl linkage

Scientific Research Applications

2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 4-(4-fluorophenyl)-2-pyrimidinyl precursor, which is then reacted with a sulfanyl reagent to introduce the sulfanyl group. The final step involves the acylation of the intermediate with 4-methylphenylacetyl chloride under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS/c1-13-2-8-16(9-3-13)22-18(24)12-25-19-21-11-10-17(23-19)14-4-6-15(20)7-5-14/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNZZKAMYOFANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE
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2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE
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2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE
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2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE
Reactant of Route 5
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2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE
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2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE

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